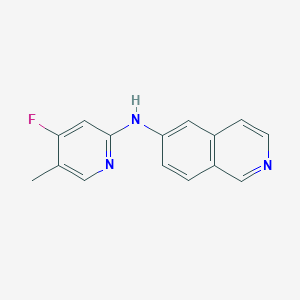

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyridine Ring: The initial step involves the synthesis of the 4-fluoro-5-methylpyridine ring. This can be achieved through a series of reactions starting from commercially available precursors.

Isoquinoline Formation: The next step involves the formation of the isoquinoline ring. This is typically done through a cyclization reaction.

Coupling Reaction: The final step involves coupling the 4-fluoro-5-methylpyridine with the isoquinoline ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Neuroimaging Applications

Tau Imaging in Alzheimer's Disease

One of the most significant applications of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is its role as a positron emission tomography (PET) imaging tracer for tau protein in Alzheimer's disease. The aggregation of tau proteins is closely associated with neurodegeneration and cognitive decline, making it a critical biomarker for Alzheimer's disease progression.

Case Study: JNJ-64326067 as a PET Tracer

A study conducted by Rombouts et al. (2019) demonstrated that JNJ-64326067 exhibits high affinity and selectivity for aggregated tau proteins. The compound was evaluated through PET imaging in animal models, including rats and monkeys, showing promising results in visualizing tau pathology without significant off-target binding. The favorable pharmacokinetic profile of JNJ-64326067 positions it as a potential diagnostic tool for early detection and monitoring of Alzheimer's disease .

Table 1: Summary of JNJ-64326067 PET Imaging Studies

| Study | Model | Findings |

|---|---|---|

| Rombouts et al. (2019) | Rat and Monkey | High affinity for tau aggregates; effective imaging without off-target effects |

| Clinical Application | Human Trials | Potential for early diagnosis of Alzheimer's disease pending further validation |

Cancer Therapeutics

Potential Role in Cancer Treatment

In addition to neuroimaging, this compound has been investigated for its therapeutic potential in oncology. The compound's structure suggests it may interact with various biological pathways involved in tumor growth and metastasis.

Case Study: Inhibition of PRMT5

Research has indicated that compounds structurally related to this compound may act as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. Inhibiting PRMT5 can disrupt tumor cell proliferation and survival, making it a target for cancer therapy .

Table 2: Overview of PRMT5 Inhibitors Related to this compound

| Compound | Mechanism of Action | Efficacy | Clinical Phase |

|---|---|---|---|

| JNJ-64326067 | PRMT5 inhibition | Promising preclinical results | Phase I trials ongoing |

| Related Compounds | Competitive inhibition of substrate binding | Variable efficacy across tumor types | Preclinical studies |

Wirkmechanismus

The mechanism of action of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine involves its binding to aggregated tau proteins in the brain. This binding is highly selective and allows for the visualization of tau protein distribution using positron emission tomography imaging. The compound’s fluorine atom plays a crucial role in its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine: This compound is a fluorinated analog used in positron emission tomography imaging.

5-fluoro-4-methylpyridin-2-amine: A related compound with similar structural features but different applications.

Uniqueness

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is unique due to its high selectivity for tau proteins and its application in neuroimaging. Its structure allows for effective binding and imaging, making it a valuable tool in the study of neurodegenerative diseases .

Biologische Aktivität

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is a compound that has garnered significant attention in medicinal chemistry, particularly for its potential applications in neuroimaging and therapeutic interventions related to neurodegenerative diseases, especially Alzheimer's disease. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H14FN3 and a molecular weight of approximately 253.28 g/mol. Its structure features an isoquinoline core with a pyridine ring that includes a fluorine substituent, which is critical for its biological activity.

Research indicates that this compound selectively binds to aggregated tau proteins, which are implicated in the pathology of Alzheimer's disease. The binding mechanism likely involves:

- Hydrophobic interactions

- Hydrogen bonding

- Electrostatic forces

These interactions suggest that the isoquinoline scaffold plays a pivotal role in targeting specific binding sites on tau proteins, although the exact binding mechanism remains under investigation.

Neuroimaging

The compound has been identified as a promising candidate for positron emission tomography (PET) imaging tracers aimed at detecting tau aggregates in the brain. Its high selectivity for pathological tau forms makes it particularly valuable for diagnostic purposes in Alzheimer's disease .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile with minimal off-target binding, enhancing its potential as a diagnostic tool. Studies utilizing radiolabeling techniques have demonstrated its high affinity for tau aggregates found in post-mortem brain tissues from Alzheimer's patients .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring : This is achieved through reactions starting from commercially available precursors.

- Isoquinoline Formation : A cyclization reaction is employed to create the isoquinoline ring.

- Coupling Reaction : The final step involves coupling the 4-fluoro-5-methylpyridine with the isoquinoline ring to yield the desired compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(2-Aminoethyl)-1-methylisoquinoline | Structure | Lacks fluorination; primarily studied for effects on neurotransmitter systems. |

| 5-Methylisocoumarin | Structure | Different core structure; used in anti-inflammatory research. |

| 2-Fluoroquinoline | Structure | Similar fluorinated heterocyclic structure; explored for antibacterial properties. |

The unique binding affinity of this compound for tau aggregates distinguishes it from these similar compounds, making it particularly relevant for Alzheimer's disease research.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Binding Affinity Studies : Research has shown that this compound binds selectively to tau aggregates in brain tissues from Alzheimer's patients, demonstrating its potential utility in both diagnostics and therapeutic monitoring.

- Pharmacokinetic Evaluations : In vivo studies using PET imaging have confirmed the compound's effectiveness in visualizing tau pathology, supporting its role as a diagnostic agent .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the isoquinoline scaffold can significantly impact binding affinity and selectivity towards tau proteins, providing insights for future drug design.

Eigenschaften

IUPAC Name |

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c1-10-8-18-15(7-14(10)16)19-13-3-2-12-9-17-5-4-11(12)6-13/h2-9H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKAKBCEHOZBEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)NC2=CC3=C(C=C2)C=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.